molecular formula C44H66N14O7S2 B15130561 Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2

Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2

Cat. No.: B15130561
M. Wt: 967.2 g/mol
InChI Key: YITKLPADQQRMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 is a synthetic hexapeptide characterized by alternating D- and L-configured amino acids. The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH2), modifications that enhance metabolic stability and resistance to enzymatic degradation. The dual methionine residues may confer susceptibility to oxidation, necessitating careful storage conditions. While its exact biological function remains under investigation, its structural design suggests utility in drug delivery, antimicrobial applications, or enzyme inhibition.

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H66N14O7S2/c1-26(59)53-32(16-10-20-51-44(48)49)38(61)57-35(23-27-11-5-4-6-12-27)41(64)55-34(18-22-67-3)40(63)58-36(24-28-25-52-30-14-8-7-13-29(28)30)42(65)56-33(17-21-66-2)39(62)54-31(37(45)60)15-9-19-50-43(46)47/h4-8,11-14,25,31-36,52H,9-10,15-24H2,1-3H3,(H2,45,60)(H,53,59)(H,54,62)(H,55,64)(H,56,65)(H,57,61)(H,58,63)(H4,46,47,50)(H4,48,49,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITKLPADQQRMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H66N14O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

967.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.

Major Products

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with functional groups attached to amino residues.

Scientific Research Applications

Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 depends on its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity. The pathways involved can include signal transduction cascades, leading to various cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The peptide’s alternating D/L configuration distinguishes it from naturally occurring peptides (typically L-amino acids) and synthetic analogs like gramicidin (a D,L-alternating antimicrobial peptide). Below is a comparative analysis with structurally or functionally related compounds:

Parameter Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 Gramicidin A HIV TAT Peptide Cefepime Hydrochloride (from )
Sequence/Structure Hexapeptide, D/L alternation, Ac/NH2 termini Linear pentadecapeptide, D/L L-configured, arginine-rich Cephalosporin β-lactam antibiotic
Molecular Weight ~1,100 Da (estimated) ~1,880 Da ~3,200 Da ~571.5 Da
Primary Function Antimicrobial/drug delivery (hypothesized) Ionophore, antimicrobial Cell-penetrating Antibacterial (Gram-negative/-positive)
Stability Moderate (oxidation-sensitive Met residues) High (protease-resistant) Low (protease-sensitive) High (stable in formulation)
Endotoxin Limit (if applicable) Not established N/A N/A ≤0.04 USP EU/mg

Key Findings

  • Antimicrobial Potential: Unlike β-lactams (e.g., cefepime) that target cell-wall synthesis , this peptide may disrupt microbial membranes via hydrophobic (Phe, Trp) and cationic (Arg) interactions. However, its efficacy compared to gramicidin remains unverified.
  • Stability Challenges : The methionine residues in Ac-DL-Arg-...-NH2 contrast with gramicidin’s absence of oxidation-prone residues, necessitating antioxidant additives during storage.
  • Regulatory Considerations : While cefepime must adhere to strict endotoxin limits (≤0.04 USP EU/mg for injectables) , peptide endotoxin thresholds are context-dependent and require empirical determination.

Mechanistic Divergence from Cephalosporins

Cefepime and related β-lactams (, compounds a–f) inhibit penicillin-binding proteins (PBPs), whereas Ac-DL-Arg-...-NH2’s proposed mechanism is membrane disruption or immunomodulation.

Biological Activity

Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2, commonly referred to as a synthetic peptide, exhibits significant biological activity primarily through its interactions with opioid receptors. This article explores the compound's synthesis, mechanisms of action, pharmacological applications, and comparative analysis with similar compounds.

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

  • Coupling : Each amino acid is coupled using activating agents such as HBTU or DIC.
  • Deprotection : Protecting groups are removed using trifluoroacetic acid (TFA).
  • Cleavage : The completed peptide is cleaved from the resin and deprotected using TFA and scavengers like triisopropylsilane (TIS) .

This compound primarily functions as an agonist for the mu-opioid receptor (MOR). Upon binding to MOR, it activates intracellular signaling pathways that lead to:

  • Inhibition of adenylate cyclase activity
  • Reduction in cyclic adenosine monophosphate (cAMP) levels
  • Modulation of ion channels and neurotransmitter release

This mechanism underlies its potential applications in pain management and opioid receptor modulation .

Biological Activity and Pharmacological Applications

The compound has been investigated for various biological activities, including:

  • Analgesic Effects : Due to its action on opioid receptors, it may be effective in pain relief.
  • Opioid Receptor Binding Studies : Research indicates that it has a high affinity for MOR, making it a valuable tool in opioid research .

Case Studies

  • Antinociceptive Activity : A study demonstrated that analogs of Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp exhibited significant antinociceptive effects in animal models, suggesting its potential use in developing new analgesics .
  • Cancer Research : The binding properties of this peptide have been explored in the context of cancer therapies, where it may enhance the efficacy of radiolabeled peptides targeting G-protein coupled receptors overexpressed in tumors .

Comparative Analysis with Similar Compounds

Compound NameStructurePrimary ActivityUnique Features
Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2Similar sequenceHormonal regulationInvolved in pigmentation
H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2Growth hormone-releasing peptideGrowth hormone releaseDistinct biological functions

This compound is unique due to its specific sequence and high affinity for opioid receptors, distinguishing it from other peptides that may have overlapping structures but different biological activities .

Q & A

Q. Table 1. Comparative Receptor Selectivity of this compound

StudyReceptor SubtypeAssay TypeIC50 (nM)Batch PurityRef.
AGPCR-XRadioligand12 ± 298%[1]
BGPCR-YFunctional45 ± 792%[2]
CGPCR-XcAMP18 ± 395%[3]

Ethical and Reproducibility Considerations

Q. What steps ensure ethical compliance in studies involving animal models for this peptide?

  • Methodological Answer : Obtain IRB/IACUC approval before experimentation. Adhere to ARRIVE guidelines for reporting animal studies, including randomization, blinding, and humane endpoints. Share raw data and protocols via repositories like Zenodo to enhance reproducibility .

Q. How can researchers mitigate batch-to-batch variability in peptide synthesis?

  • Methodological Answer : Standardize SPPS protocols (coupling times, resin loading). Implement QC checkpoints (HPLC/MS after each synthesis step). Use DOE (Design of Experiments) to optimize critical parameters (e.g., temperature, reagent ratios) and validate robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.